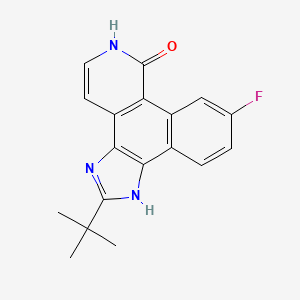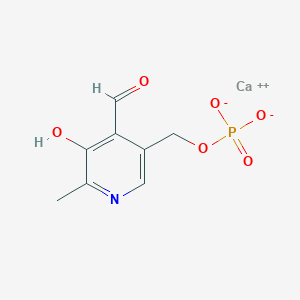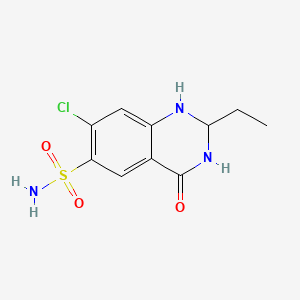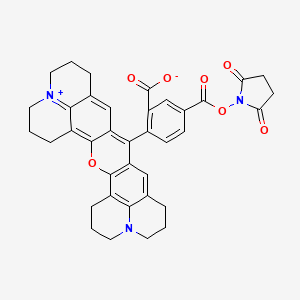
5-Carboxy-X-rhodamine N-succinimidyl ester
Descripción general
Descripción
5-Carboxy-X-rhodamine N-succinimidyl ester, also known as 5-ROX, SE, is a labeling reagent used in the preparation of charge-modified dye-labeled Dideoxynucleotide Triphosphates (ddNTP) to “direct-load” DNA sequencing . It is an amine-reactive form of carboxy-X-rhodamine and is widely used for oligonucleotide labeling and automated DNA sequencing applications .
Molecular Structure Analysis
The molecular structure of 5-Carboxy-X-rhodamine N-succinimidyl ester is characterized by an empirical formula of C37H33N3O7 and a molecular weight of 631.67 . The SMILES string representation of the molecule is also provided .Chemical Reactions Analysis
5-Carboxy-X-rhodamine N-succinimidyl ester is used as an amine coupling reagent to form 5-carboxy-X-rhodamine (ROX) derivatized compounds such as proteins, nucleic acids, and drugs . It is also used in the preparation of charge-modified dye-labeled ddNTPs for “direct-load” DNA sequencing .Physical And Chemical Properties Analysis
5-Carboxy-X-rhodamine N-succinimidyl ester is a dark red solid that is soluble in DMF and acetonitrile . It has an excitation wavelength of approximately 575 nm and an emission wavelength of approximately 600 nm in 0.1 M phosphate pH 7.0 .Aplicaciones Científicas De Investigación
5-Carboxy-X-rhodamine N-succinimidyl ester , also known as 5-ROX, SE , is an amine-reactive form of carboxy-X-rhodamine . It’s widely used in various scientific fields for different purposes:
-
Oligonucleotide Labeling and Automated DNA Sequencing
- 5-ROX, SE is widely used for oligonucleotide labeling and automated DNA sequencing applications .
- The compound reacts with amines to form a stable carboxamide bond, producing a bright, photostable fluorescent conjugate .
- The labeled oligonucleotides can then be used in automated DNA sequencing procedures .
-
Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Quenching Applications
- 5-ROX, SE is used as an amine coupling reagent to form 5-carboxy-X-rhodamine (ROX) derivatized compounds such as proteins, nucleic acids, and drugs .
- These derivatized compounds can be analyzed by FRET and fluorescence quenching applications .
- The fluorescence properties of ROX make it an excellent choice for these types of applications .
-
Labeling of Proteins and Other Biomolecules
-
Charge-Modified Dye-Labeled ddNTPs Preparation
-
Cell Structure Observation and Biomolecule Tracking
-
Western Blot and Gel Analysis
-
Flow Cytometry
-
Microscopy
-
High-Throughput Screening
Safety And Hazards
Propiedades
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(26(19-22)36(43)44)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35/h9-10,17-19H,1-8,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTBJYLMDASSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376333 | |
| Record name | 5-Carboxy-X-rhodamine N-succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxy-X-rhodamine N-succinimidyl ester | |
CAS RN |
209734-74-7 | |
| Record name | 5-Carboxy-X-rhodamine N-succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carboxy-X-rhodamine N-succinimidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



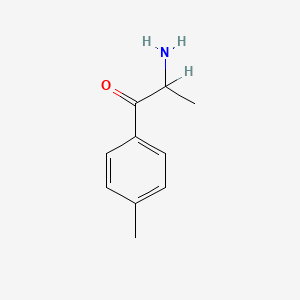
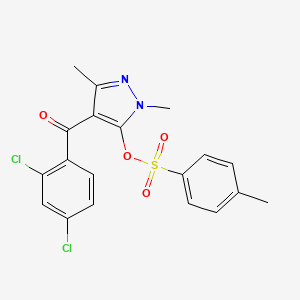
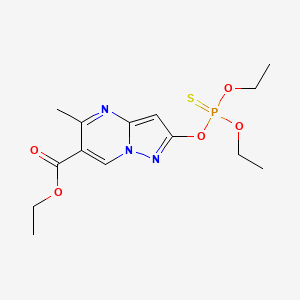
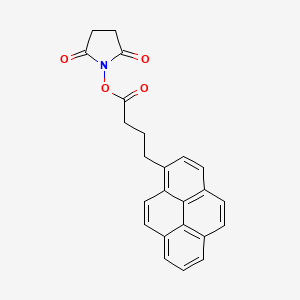
![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)
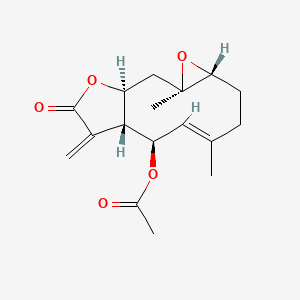
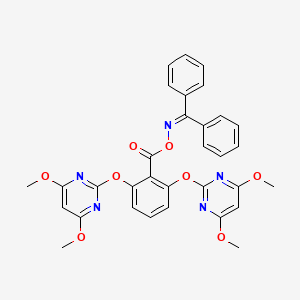
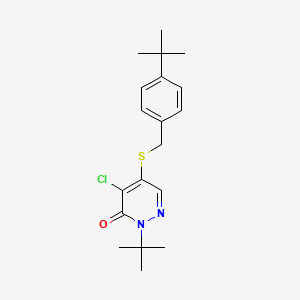
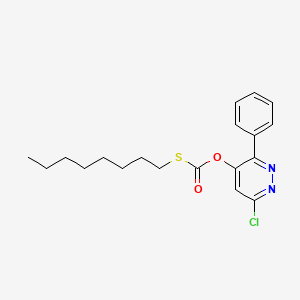
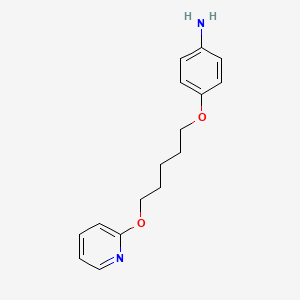
![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)
